1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-EN-2-one
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Overview
Description
1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one is an organic compound with the molecular formula C16H11F3OS2. This compound is characterized by the presence of trifluoromethyl and phenylthio groups attached to a butenone backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at room temperature in an ethyl ether solvent . The reaction proceeds through a [3+2]-cycloaddition mechanism, followed by an uncommon [3+6]-cycloaddition to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecular structures, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of 1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one.
1,1,1-Trifluoro-4-hydroxy-4-phenylbut-3-en-2-one: A structurally similar compound with a hydroxyl group instead of phenylthio groups.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another trifluoromethyl-substituted butenone with an ethoxy group.
Uniqueness
This compound is unique due to the presence of two phenylthio groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H11F3OS2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-4,4-bis(phenylsulfanyl)but-3-en-2-one |
InChI |
InChI=1S/C16H11F3OS2/c17-16(18,19)14(20)11-15(21-12-7-3-1-4-8-12)22-13-9-5-2-6-10-13/h1-11H |
InChI Key |
PDCMALAZNDNDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=CC(=O)C(F)(F)F)SC2=CC=CC=C2 |
Origin of Product |
United States |
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